4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.266 g/mol. This compound features a furan ring, a cyclopropane moiety, and a morpholine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions.
Industrial Production Methods
the principles of green chemistry and the use of biomass-derived furan platform chemicals (FPCs) could be applied to develop sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as:
- Furan-2-carboxylic acid
- 2,5-Furandicarboxylic acid
- Furan-2-aldehyde
Uniqueness
4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile is unique due to its combination of a furan ring, a cyclopropane moiety, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-[2-(furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-7-9-8-17-5-3-15(9)13(16)11-6-10(11)12-2-1-4-18-12/h1-2,4,9-11H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODZCIPDGTQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC2C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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